molecular formula C18H30D4O4 B1154536 (±)12(13)-DiHOME-d4

(±)12(13)-DiHOME-d4

Cat. No.: B1154536
M. Wt: 318.5
InChI Key: CQSLTKIXAJTQGA-FIMKFYBQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)12(13)-DiHOME is the diol resulting from the soluble epoxide hydrolase opening of (±)12(13)-EpOME. The mixture of the methyl ester of this diol and the 9,10 isomer are more cytotoxic than the methyl ester epoxides in renal proximal tubular cells. However, in renal cortical mitochondria, the conversion of the epoxide to (±)12(13)-DiHOME appears to be part of the detoxification pathway that prevents mitochondrial dysfunction. This diol and the 9,10 isomer can be glucuronidated by human liver and intestinal microsomes as well as recombinant UGT2B7 through a hydroxyl group. High levels of LA-diol glucuronides have been found in the urine of humans with peroxisomal diseases. A mixture of the diols stimulates breast cancer cell proliferation in vitro and disrupts reproductive function in rats at relatively low concentrations.

Properties

Molecular Formula

C18H30D4O4

Molecular Weight

318.5

InChI

InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-/t16-,17+/m1/s1/i8D,11D,16D,17D

InChI Key

CQSLTKIXAJTQGA-FIMKFYBQSA-N

SMILES

CCCCC[C@](O)([2H])[C@](O)([2H])C/C([2H])=C([2H])CCCCCCCC(O)=O

Synonyms

Isoleukotoxin diol-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)12(13)-DiHOME-d4
Reactant of Route 2
(±)12(13)-DiHOME-d4
Reactant of Route 3
(±)12(13)-DiHOME-d4
Reactant of Route 4
(±)12(13)-DiHOME-d4
Reactant of Route 5
(±)12(13)-DiHOME-d4
Reactant of Route 6
(±)12(13)-DiHOME-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.